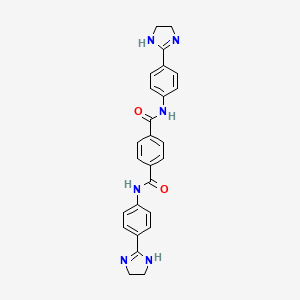![molecular formula C11H12ClN B14011890 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is a unique spiro compound that features a cyclopropane ring fused to a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. For example, the reaction of 2-chloroquinoline with cyclopropylamine under reflux conditions can yield the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Spiro[cyclopropane-1,4’-isoquinoline]: Similar structure but with an isoquinoline moiety.
Spiro[cyclopropane-1,2’-steroids]: Contains a steroid moiety instead of quinoline.
Spiro[cyclopropane-1,9’-fluorene]: Features a fluorene moiety.
Uniqueness: 6’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] is unique due to the presence of the chloro substituent and the specific spiro fusion with the quinoline ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Propiedades
Fórmula molecular |
C11H12ClN |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
6-chlorospiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12ClN/c12-8-1-2-10-9(7-8)11(3-4-11)5-6-13-10/h1-2,7,13H,3-6H2 |
Clave InChI |
IIGGCSOYJOEDTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCNC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
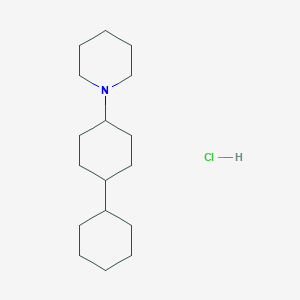
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
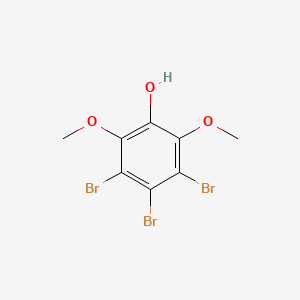
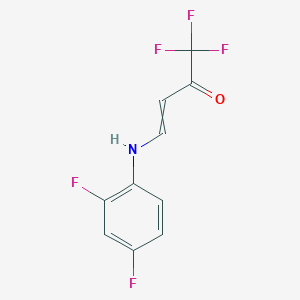

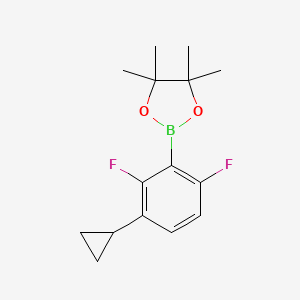
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
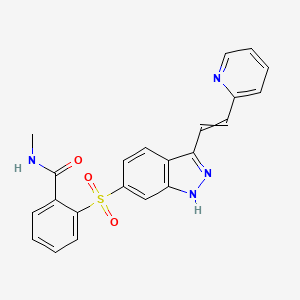
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
